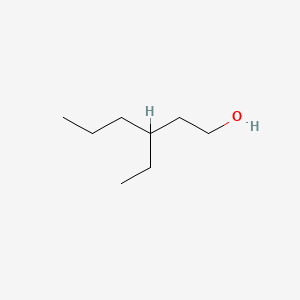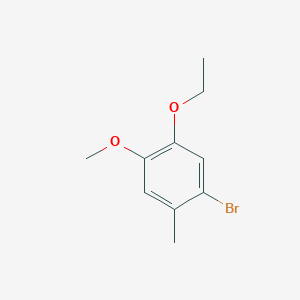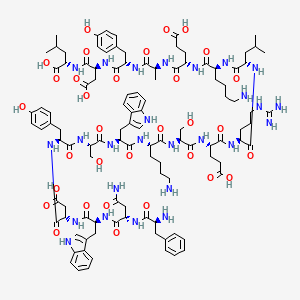
chlorodicarbonylrhodium(I) dimmer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorodicarbonylrhodium(I) dimer, also known as di-μ-chloro-tetracarbonyldirhodium(I), is a coordination compound with the formula [Rh(CO)2Cl]2. This compound is notable for its use as a catalyst in various organic reactions, including carbonylation, hydroformylation, and cycloaddition reactions. It is a red to red-brown powder that is sensitive to air and must be stored in a cold environment .
Preparation Methods
Chlorodicarbonylrhodium(I) dimer can be synthesized through several methods. One common synthetic route involves the reaction of rhodium trichloride with carbon monoxide in the presence of a reducing agent. The reaction typically takes place in an organic solvent such as benzene or methylene chloride, and the product is isolated by crystallization . Industrial production methods often involve similar reaction conditions but are scaled up to produce larger quantities of the compound .
Chemical Reactions Analysis
Chlorodicarbonylrhodium(I) dimer undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium complexes.
Substitution: It undergoes substitution reactions where the carbonyl or chloride ligands are replaced by other ligands.
Carbonylation: It reacts with carbon monoxide to form rhodium carbonyl complexes.
Hydroformylation: It catalyzes the addition of formyl groups to alkenes.
Cycloaddition: It participates in cycloaddition reactions with alkenes, alkynes, and allenes
Common reagents used in these reactions include carbon monoxide, hydrogen, and various organic ligands. The major products formed from these reactions are often rhodium complexes with different ligands and oxidation states .
Scientific Research Applications
Chlorodicarbonylrhodium(I) dimer has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which chlorodicarbonylrhodium(I) dimer exerts its effects involves the coordination of the rhodium center with various ligands. The rhodium atom can undergo oxidative addition, reductive elimination, and ligand exchange reactions, which are key steps in many catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and ligands used .
Comparison with Similar Compounds
Chlorodicarbonylrhodium(I) dimer can be compared with other rhodium complexes such as:
Rhodium(III) chloride: A common precursor for many rhodium complexes, but less active as a catalyst.
Rhodium(II) acetate dimer: Used in similar catalytic applications but has different reactivity and stability.
Chlorobis(cyclooctadiene)rhodium(I) dimer: Another rhodium(I) complex with different ligands, used in different catalytic reactions
Chlorodicarbonylrhodium(I) dimer is unique due to its specific ligand environment and its ability to catalyze a wide range of organic reactions efficiently .
Properties
Molecular Formula |
C4H2Cl2O4Rh2+ |
|---|---|
Molecular Weight |
390.77 g/mol |
IUPAC Name |
carbon monoxide;dichloroniorhodium(1-);rhodium |
InChI |
InChI=1S/4CO.2ClH.2Rh/c4*1-2;;;;/h;;;;2*1H;;/q;;;;;;;+1 |
InChI Key |
DJDMLEXKWQIKCT-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[ClH+][Rh-][ClH+].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


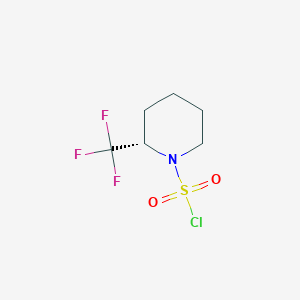
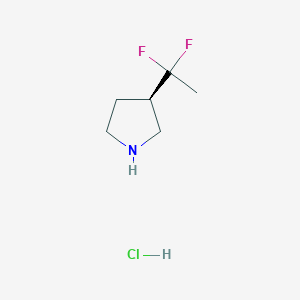
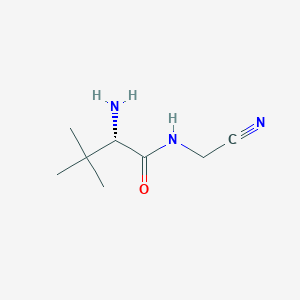
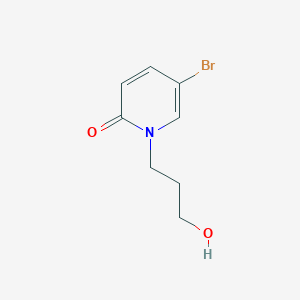

![Sodium 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B13902587.png)
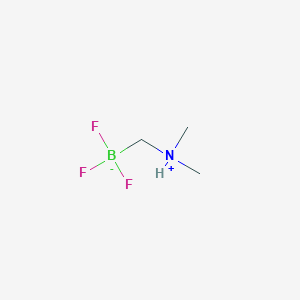
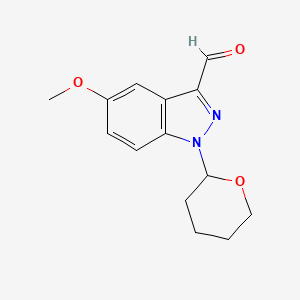
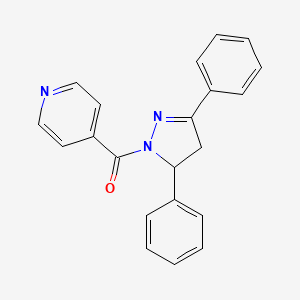
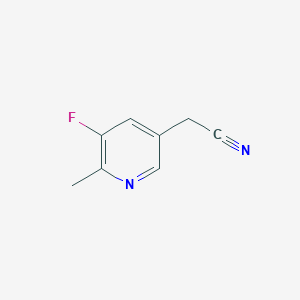
![Methyl [(1,3-dioxo-1H-isoindol-2(3H,4H,7H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13902625.png)
